molecular formula C15H8ClF3N2O2 B12587421 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 634185-72-1

5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide

Cat. No.: B12587421
CAS No.: 634185-72-1
M. Wt: 340.68 g/mol
InChI Key: ANIAGTKODBWUDT-UHFFFAOYSA-N
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Description

5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a synthetic benzamide derivative of interest in chemical biology and early-stage pharmacological research. Compounds within this structural class are frequently investigated for their potential to modulate key cellular signaling pathways . Specifically, analogous molecules featuring halogen-substituted benzamide cores and trifluoromethylphenyl groups have been identified in patents as modulators of pathways like the Wnt/β-catenin signaling cascade, which is a critical target in oncology and metabolic disease research . The distinct molecular architecture, incorporating both a cyano group and a trifluoromethyl group on the aniline ring, is designed to impart specific electronic and steric properties that may influence target binding affinity and selectivity. This makes the compound a valuable chemical tool for researchers seeking to understand complex signal transduction mechanisms and explore new therapeutic paradigms in areas such as cancer and non-alcoholic steatohepatitis (NASH) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

634185-72-1

Molecular Formula

C15H8ClF3N2O2

Molecular Weight

340.68 g/mol

IUPAC Name

5-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C15H8ClF3N2O2/c16-9-2-4-13(22)10(6-9)14(23)21-12-3-1-8(7-20)5-11(12)15(17,18)19/h1-6,22H,(H,21,23)

InChI Key

ANIAGTKODBWUDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of Cyano and Trifluoromethyl Groups

The initial step often involves the reaction of a suitable aniline derivative with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethanesulfonic anhydride. This reaction is typically conducted under controlled temperatures (0°C to room temperature) to minimize side reactions.

  • Reagents : Trifluoromethyl iodide, base (e.g., potassium carbonate).
  • Conditions : Anhydrous conditions, temperature control.

Step 2: Acylation

Following the formation of the cyano and trifluoromethyl groups, acylation is performed using an appropriate acid chloride, such as 2-hydroxybenzoyl chloride. This step introduces the benzamide structure.

  • Reagents : 2-Hydroxybenzoyl chloride, base (e.g., pyridine).
  • Conditions : Typically carried out at room temperature for several hours.

Step 3: Hydroxylation

In the final step, hydroxylation is achieved through a reaction that may involve the use of boron reagents or other hydroxylating agents to ensure that the hydroxyl group is correctly positioned on the aromatic ring.

  • Reagents : Boron tribromide or similar hydroxylating agent.
  • Conditions : Controlled temperature and solvent choice to optimize yield.

Purification Techniques

Purification of the synthesized compound is crucial for achieving high purity levels necessary for biological testing and application. Common purification methods include:

  • Chromatography : High-performance liquid chromatography (HPLC) is frequently used to separate and purify the desired product from by-products.
Purification Method Description
HPLC Effective for isolating compounds with high purity (>99%)
Crystallization Useful for obtaining solid forms of compounds with minimal impurities

Yield and Purity Analysis

The overall yield of the synthesis can vary based on the efficiency of each step. Typically, yields range from moderate to high depending on reaction conditions:

  • Overall Yield : Approximately 70% - 90% based on literature values.
  • Purity Levels : Final products are often characterized by HPLC showing purity levels exceeding 99%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 5 of the benzamide ring undergoes nucleophilic substitution under basic or catalytic conditions. For example:

  • Hydroxide-mediated displacement : Reacts with hydroxide ions to form 5-hydroxy derivatives, though steric hindrance from the trifluoromethyl group slows reactivity.

  • Amination : Substitution with amines (e.g., methylamine) yields 5-amino derivatives, which are intermediates for further functionalization.

Key Conditions :

Reaction TypeReagents/CatalystsTemperatureYield
Hydroxide substitutionNaOH (1M), H₂O/EtOH80°C~45%
AminationMethylamine, Pd(OAc)₂100°C62%

Amide Bond Reactivity

The central amide group participates in hydrolysis and acylation:

  • Acid/Base Hydrolysis : Cleavage under acidic (HCl, 100°C) or basic (NaOH, reflux) conditions produces salicylic acid derivatives and substituted anilines.

  • Acylation : Reacts with acetyl chloride in pyridine to form O-acetylated products, preserving the amide bond .

Mechanistic Insights :

  • Hydrolysis follows a two-step nucleophilic acyl substitution mechanism, with rate dependence on pH and steric effects.

  • Acylation at the hydroxyl group occurs regioselectively due to hydrogen bonding between the hydroxyl and amide groups .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic rings limit traditional EAS but enable directed metalation:

  • Directed ortho-Metalation (DoM) : Using LDA (lithium diisopropylamide), the trifluoromethyl group directs metalation to the ortho position, enabling halogenation or carboxylation.

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding mono-nitro derivatives at the para position relative to the cyano group.

Representative Outcomes :

ReactionProductYield
DoM + I₂3-Iodo derivative58%
Nitration4-Nitro derivative37%

Cross-Coupling Reactions

The aryl chloride moiety facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl products.

  • Buchwald-Hartwig Amination : Couples with secondary amines (e.g., morpholine) to install amino groups .

Optimized Parameters :

Coupling TypeCatalyst/BaseSolventYield
SuzukiPd(PPh₃)₄, K₂CO₃DMF/H₂O71%
BuchwaldPd₂(dba)₃, XPhosToluene65%

Functional Group Transformations

  • Cyano Group Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the cyano group to an amine, enabling peptide coupling.

  • Trifluoromethyl Stability : Resists hydrolysis under acidic/basic conditions but reacts with Grignard reagents (e.g., MeMgBr) to form CF₃-CH₂ adducts.

Applications :

  • Reduced amine derivatives show enhanced solubility for biological screening.

  • CF₃-CH₂ adducts are intermediates in agrochemical synthesis.

Stability and Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) induces C-Cl bond cleavage, forming a quinone-like structure.

  • Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the hydroxyl group to a ketone, followed by amide hydrolysis.

Degradation Products :

ConditionMajor ProductHalf-Life
UV light5-Hydroxyquinone2.1 hours
Fenton’sSalicyloyl aniline45 minutes

Scientific Research Applications

Biological Activities

Research indicates that 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the trifluoromethyl group is believed to play a role in enhancing its potency against tumor cells .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, including those related to cancer and inflammation. This characteristic makes it a promising lead for drug development targeting these pathways .

Applications in Pharmaceuticals

The unique chemical structure of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide positions it as a candidate for various pharmaceutical applications:

  • Drug Development : Ongoing research is focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. Its potential as an anticancer agent is particularly noteworthy, with studies exploring its mechanism of action and therapeutic index .
  • Targeted Therapy : Given its ability to inhibit specific enzymes, the compound could be developed into targeted therapies for diseases such as cancer and chronic inflammatory conditions. Research is being conducted to identify the most effective formulations and delivery methods .

Agricultural Applications

In addition to its pharmaceutical potential, 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide has applications in agriculture:

  • Pesticide Development : The compound's antimicrobial properties suggest potential use as a pesticide or fungicide. Its effectiveness against plant pathogens could be explored further to develop safer and more effective agricultural chemicals .

Case Studies

Several case studies highlight the applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a new antibiotic class .
  • Cytotoxicity Testing : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, leading researchers to investigate its use in combination therapies for enhanced anticancer effects .
  • Field Trials for Pesticide Use : Preliminary field trials indicated that formulations containing this compound effectively reduced pathogen load on crops without harming beneficial organisms, supporting its development as an environmentally friendly pesticide option .

Mechanism of Action

The mechanism of action of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Salicylanilides

Compound Name Substituents (Phenyl Ring) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key References
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide (Target) 4-CN, 2-CF₃ Not reported Not reported ~356.7 (calculated) N/A
5-Chloro-N-(4-trifluoromethylphenyl)-2-hydroxybenzamide (Compound 10) 4-CF₃ 230 66 329.7
5-Chloro-N-(3-trifluoromethylphenyl)-2-hydroxybenzamide (Compound 11) 3-CF₃ 207 48 329.7
5-Chloro-N-(2-chloro-4-trifluoromethylphenyl)-2-hydroxybenzamide (Compound 57) 2-Cl, 4-CF₃ 195–196 43 344.1
5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 2-F, 3-CF₃ Not reported Not reported 333.7

Key Observations :

  • The target compound introduces a cyano group at the para position, distinguishing it from analogs with -CF₃ or halogens (Cl, F). This polar group may enhance hydrogen bonding but reduce lipophilicity compared to -CF₃ analogs.
  • Compound 10 (4-CF₃) exhibits a higher melting point (230°C) and yield (66%) compared to Compound 11 (3-CF₃, 207°C, 48% yield), suggesting that substituent position influences crystallinity and reaction efficiency .

Key Observations :

  • Trifluoromethyl analogs (e.g., Compound 10) show broad-spectrum antimicrobial activity but often exhibit cytotoxicity in the micromolar range, limiting therapeutic indices .
  • The cyano group in the target compound may improve selectivity by engaging specific enzyme pockets (e.g., bacterial isocitrate lyase) while reducing non-specific membrane disruption .
  • Esterification of salicylanilides (e.g., S-m to its benzoate) significantly reduces toxicity, suggesting that modifying the hydroxyl group could enhance safety profiles .

Biological Activity

5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide, identified by the CAS number 634185-72-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₈ClF₃N₂O₂
  • Molecular Weight : 340.684 g/mol
  • Structure : The compound features a chloro group, a cyano group, and a trifluoromethyl group attached to a benzamide backbone, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains. Its structural components may enhance its ability to penetrate bacterial membranes and inhibit growth.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The presence of the hydroxyl group may contribute to anti-inflammatory activities, which are critical in treating various inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties found that 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting superior efficacy.

Bacterial StrainMIC (mg/mL)Comparison (Standard Antibiotic)
Staphylococcus aureus0.05Gentamycin (0.1)
Escherichia coli0.1Ampicillin (0.15)
Pseudomonas aeruginosa0.08Ciprofloxacin (0.12)

Anticancer Studies

In vitro studies have reported that the compound exhibits cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC₅₀ values suggest that the compound could be a promising candidate for further development in cancer therapy.

Cell LineIC₅₀ (µM)Reference Compound IC₅₀ (µM)
MCF-75.7Doxorubicin (20.64)
HeLa3.1Doxorubicin (20.64)
A5490.51Doxorubicin (20.64)

The mechanisms underlying the biological activities of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide remain under investigation. Preliminary hypotheses suggest:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival in cancer cells.
  • Disruption of Membrane Integrity : Its lipophilic nature could allow it to disrupt bacterial membranes, leading to cell lysis.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • Researchers conducted a series of tests on various microbial strains, revealing that the compound outperformed traditional antibiotics in several cases. This study emphasizes the need for further exploration into its mechanism of action against pathogens.
  • Cytotoxicity Assessment :
    • A recent study investigated the cytotoxic effects on MCF-7 cells using MTT assays, demonstrating significant apoptosis induction at specific concentrations, suggesting its potential as an anticancer agent.
  • Inflammatory Response Modulation :
    • Another research effort focused on the anti-inflammatory properties of the compound, showing promising results in reducing pro-inflammatory cytokines in vitro.

Q & A

Q. Table 1. Key Physicochemical and Biological Data

PropertyValue/DescriptionReference
Molecular weight340.02 g/mol
Melting point180–182°C
LogP (octanol/water)3.2 ± 0.3
Antitubercular IC₅₀ (H37Rv)0.8 µM
Antiviral EC₅₀ (SARS-CoV-2)3.1 µM

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